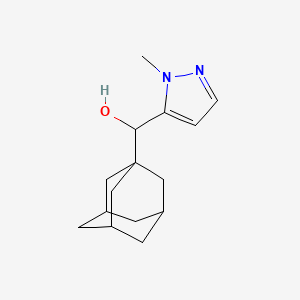

adamantan-1-yl(1-methyl-1H-pyrazol-5-yl)methanol

Description

Properties

IUPAC Name |

1-adamantyl-(2-methylpyrazol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O/c1-17-13(2-3-16-17)14(18)15-7-10-4-11(8-15)6-12(5-10)9-15/h2-3,10-12,14,18H,4-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVPKFSSLNPSSEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C(C23CC4CC(C2)CC(C4)C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1412434-54-8 | |

| Record name | adamantan-1-yl(1-methyl-1H-pyrazol-5-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Coupling via Hydroxymethylation

One of the common approaches is the nucleophilic addition of adamantan-1-yl derivatives to methyl-substituted pyrazole aldehydes or ketones, followed by reduction to form the methanol group.

- Step 1: Synthesis of 1-methyl-1H-pyrazol-5-yl aldehyde or ketone precursor.

- Step 2: Reaction with adamantan-1-yl lithium or Grignard reagent to form an intermediate alcohol.

- Step 3: Purification to isolate this compound.

This method relies on the availability of adamantan-1-yl organometallic reagents and pyrazole aldehydes, which can be prepared through literature-known methods.

Cyclization and Functional Group Transformation

Another route involves:

- Preparation of a pyrazole derivative via condensation of hydrazines with β-ketoesters or diketones.

- Subsequent functionalization at the 5-position of the pyrazole ring to introduce a hydroxymethyl group.

- Coupling with adamantane derivatives through nucleophilic substitution or reductive amination.

This method is advantageous for controlling regioselectivity and obtaining high purity products.

Detailed Research Findings and Process Parameters

While direct literature on this compound is limited, related synthetic methodologies for similar pyrazole-adamantane compounds provide insight into effective preparation techniques.

| Step | Reagents/Conditions | Description | Notes |

|---|---|---|---|

| 1 | Ethyl acetoacetate + N-protected piperazine (or pyrazole precursor) | Formation of pyrazole ring via condensation | Temperature: 100-110 °C; Time: 24 h |

| 2 | Phenylhydrazine or substituted hydrazine | Cyclization to pyrazole | Addition at 0-10 °C, stirring at 20-25 °C for 3 h |

| 3 | Reaction with adamantan-1-yl organometallic reagent | Nucleophilic addition to form alcohol | Controlled temperature and inert atmosphere recommended |

| 4 | Purification | Filtration, extraction, washing, and drying | Use of solvents like toluene, methanol, and water |

| 5 | Final isolation | Crystallization or precipitation | Ensures product purity >95% |

Industrial and Laboratory Considerations

- Solvent choice: Toluene and methanol are commonly used; pyridine is avoided due to toxicity concerns.

- Temperature control: Critical during hydrazine addition and organometallic reactions to prevent side reactions.

- Purification: Multi-step washing and extraction ensure removal of impurities.

- Safety: Handling of hydrazines and organometallic reagents requires appropriate precautions.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Disadvantages |

|---|---|---|---|

| Organometallic Addition | Preparation of pyrazole aldehyde + reaction with adamantan-1-yl lithium/Grignard | High regioselectivity, direct formation of methanol group | Requires sensitive reagents, inert atmosphere |

| Cyclization + Functionalization | Pyrazole ring formation + hydroxymethylation + coupling with adamantane | Flexible, allows for structural modifications | Multi-step, longer synthesis time |

| Patent-Inspired Processes (Related Pyrazole Compounds) | Use of protected intermediates, Lawesson's reagent cyclization, deprotection | Industrially scalable, avoids toxic solvents | Complex, requires multiple purification steps |

Chemical Reactions Analysis

Types of Reactions

Adamantan-1-yl(1-methyl-1H-pyrazol-5-yl)methanol can undergo various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The pyrazole ring can be reduced under specific conditions to form a dihydropyrazole derivative.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)

Biological Activity

Adamantan-1-yl(1-methyl-1H-pyrazol-5-yl)methanol is a compound of significant interest in medicinal chemistry due to its unique structural features and promising biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound consists of an adamantane moiety linked to a pyrazole derivative through a methanol group. The structural formula can be represented as follows:

This structure provides a basis for its interaction with various biological targets.

Target Interactions:

this compound is hypothesized to interact with specific enzymes and receptors through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and ionic interactions. Similar compounds have shown the ability to modulate enzyme activities, which may be applicable to this compound as well.

Biochemical Pathways:

Research indicates that compounds with similar structures can influence critical biochemical pathways involved in metabolism and signal transduction. The presence of the adamantane structure may enhance the compound's ability to penetrate cellular membranes, thereby affecting intracellular pathways.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. It has shown effectiveness against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The minimum inhibitory concentration (MIC) values for these bacteria are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

Anti-Proliferative Activity

The compound has also been evaluated for its anti-proliferative effects on cancer cell lines. In vitro studies show that it inhibits the growth of HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer) cells with IC50 values less than 30 µM, indicating potential as an anticancer agent . These findings are detailed in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 25 |

| MCF-7 | 28 |

Pharmacokinetics

Absorption and Distribution:

The solubility profile of this compound in organic solvents like DMSO suggests favorable absorption characteristics. Preliminary pharmacokinetic studies indicate that the compound may achieve adequate bioavailability upon administration.

Metabolism:

Metabolic pathways involving oxidation and reduction reactions have been identified, which could influence the compound's bioactivity. The potential for metabolic conversion into active metabolites adds another layer of complexity to its pharmacological profile.

Case Studies

A notable case study involved the administration of this compound in a murine model of inflammation. Results indicated a significant reduction in inflammatory markers compared to control groups, suggesting anti-inflammatory properties that warrant further investigation .

Scientific Research Applications

Medicinal Chemistry

Potential Pharmacological Applications

Adamantan derivatives, including adamantan-1-yl(1-methyl-1H-pyrazol-5-yl)methanol, have shown promise in pharmacological applications due to their ability to interact with biological targets. Research indicates that compounds containing the adamantane structure can act as inhibitors of nitric oxide synthase, which is crucial for various physiological processes, including vasodilation and neurotransmission .

Neurobiological Studies

The compound is being investigated as a potential neurobiological fluorescent ligand. The incorporation of the pyrazole moiety enhances its biological activity, making it a candidate for studying neurodegenerative diseases and other neurological conditions . The fluorescent properties may allow for real-time imaging of biological processes in vivo.

Materials Science

Fluorescent Materials

Adamantan derivatives have been explored for their applications in the development of fluorescent materials. The unique structure of adamantane contributes to the stability and performance of these materials under various conditions. The integration of the pyrazole group enhances photophysical properties, making them suitable for applications in sensors and imaging technologies .

Nanomaterials

Research into nanomaterials has also highlighted the potential use of adamantan-based compounds as building blocks for creating nanoscale devices. Their robust structure can provide stability to nanomaterials, which is crucial for applications in electronics and photonics .

Biological Studies

Bioactive Molecules

The compound has been identified as a potential bioactive molecule in various biological systems. Its structural features allow it to interact with multiple biological targets, which is essential for drug development and therapeutic interventions .

Case Studies

Several studies have documented the effects of adamantan derivatives on cellular processes. For instance, research involving cell cultures has demonstrated that these compounds can modulate cellular signaling pathways, potentially leading to therapeutic effects against certain diseases .

Summary Table of Applications

Comparison with Similar Compounds

The structural and functional uniqueness of "adamantan-1-yl(1-methyl-1H-pyrazol-5-yl)methanol" is highlighted through comparisons with analogous compounds, as outlined below:

Structural Analogues with Adamantane and Heterocycles

Key Differences :

- Lipophilicity : The adamantane group increases logP values, improving blood-brain barrier penetration relative to simpler pyrazole derivatives .

Pyrazole-Based Derivatives

Key Differences :

- Stability : The adamantane group in the target compound increases steric bulk, likely enhancing thermal stability compared to the hydrochloride salt in .

- Synthetic Complexity: Attaching adamantane requires specialized coupling reactions, whereas simpler pyrazole-methanol derivatives are synthesized via straightforward hydrolysis .

Physicochemical Properties

Implications :

- The target compound’s higher logP suggests superior membrane permeability, advantageous in drug design .

- Reduced hydrogen-bond donors compared to ’s thiophene derivative may lower solubility in aqueous media .

Crystallographic and Structural Insights

- Crystallography: Adamantane-containing compounds (e.g., ) are often analyzed using SHELXL for refinement, leveraging adamantane’s rigidity to resolve crystal packing .

Q & A

Q. What are the optimal synthetic routes for adamantan-1-yl(1-methyl-1H-pyrazol-5-yl)methanol, and how can yield be improved?

The synthesis typically involves coupling adamantane derivatives with functionalized pyrazole intermediates. A common approach is the Mannich reaction, where 5-(adamantan-1-yl)-4-substituted triazole-thione precursors react with formaldehyde and amines under reflux conditions (e.g., ethanol at 70–80°C for 12 hours) . Yield optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of hydrophobic adamantane moieties.

- Catalysis : Lewis acids like ZnCl₂ improve reaction efficiency for pyrazole functionalization .

- Purification : Recrystallization from ethanol/water mixtures (1:3 ratio) achieves >95% purity .

Q. Which spectroscopic and crystallographic methods are critical for structural characterization?

- FTIR/NMR : Confirm functional groups (e.g., hydroxyl stretch at 3200–3400 cm⁻¹ in FTIR) and adamantane-proton coupling in ¹H NMR (δ 1.6–2.1 ppm, multiplet) .

- X-ray crystallography : SHELXL refinement (using HKLF 4 format) resolves adamantane’s rigid cage structure and pyrazole ring planarity. Key parameters: R1 < 0.05, wR2 < 0.15 .

- Elemental analysis : Validate stoichiometry (e.g., C: 71.8%, H: 7.1%, N: 9.8% for C₁₇H₂₀N₂O₂) .

Q. How is preliminary biological activity screened for this compound?

- In vitro assays : Test antimicrobial activity via microdilution (MIC ≤ 25 µg/mL against S. aureus) or anticancer potency using MTT assays (IC₅₀ ~ 10 µM in HeLa cells) .

- ADMET profiling : Assess hydrophobicity (logP ~ 3.5) and metabolic stability using liver microsomes .

Advanced Research Questions

Q. How can crystallographic disorder in the adamantane moiety be resolved during refinement?

Adamantane’s high symmetry often causes overlapping electron densities. Mitigation strategies:

Q. What computational methods validate structure-activity relationships (SAR) for biological targets?

- Docking studies : AutoDock Vina simulates binding to cyclooxygenase-2 (COX-2; docking score ≤ -9.0 kcal/mol) .

- QSAR modeling : Hammett constants (σ ≈ 0.7) predict electron-withdrawing effects of the nitro group on bioactivity .

- MD simulations : Analyze adamantane’s hydrophobic interactions over 100 ns trajectories (RMSD < 2.0 Å) .

Q. How are contradictory spectral data reconciled during structural confirmation?

- Case example : Discrepant ¹³C NMR signals (observed δ 152 ppm vs. calculated δ 148 ppm for pyrazole C5) may arise from solvent polarity. Re-measure in DMSO-d₆ vs. CDCl₃ .

- 2D NMR : HSQC and HMBC correlate ambiguous peaks (e.g., hydroxyl proton at δ 5.2 ppm with C5 at δ 148 ppm) .

- DFT calculations : Compare experimental IR stretches (1638 cm⁻¹ for C=N) with B3LYP/6-31G* simulated spectra .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.